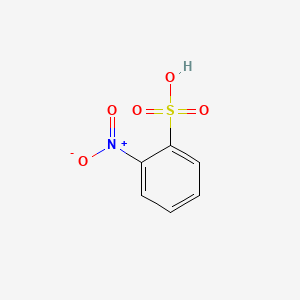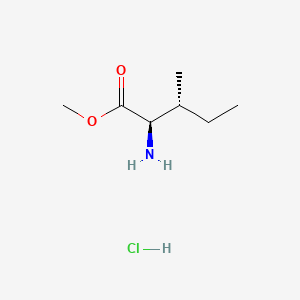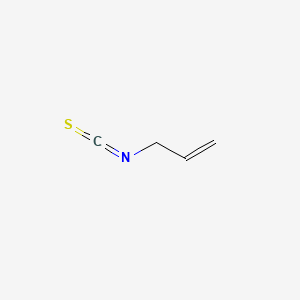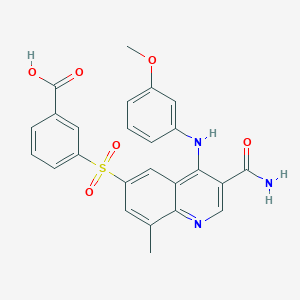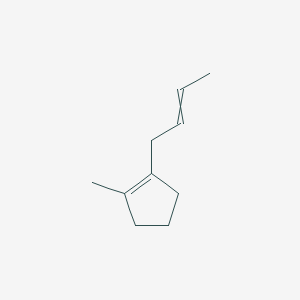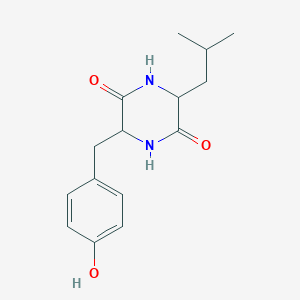
Cyclo(Tyr-Leu)
Overview
Description
Cyclo(Tyr-Leu) is a natural product found in Portulaca oleracea and Nocardia alba with data available.
Mechanism of Action
Target of Action
Cyclo(Tyr-Leu) is a cyclic dipeptide that has been shown to interact with various targets. It has been identified as an activator of ligand-gated ion channels . By binding to the ligand binding site, it activates the channel, leading to an increase in intracellular calcium levels . It also has antifungal, cytotoxic, and anticoagulant activities .
Mode of Action
The mode of action of Cyclo(Tyr-Leu) involves its interaction with its targets, leading to changes in cellular processes. For instance, when it acts as an activator of ligand-gated ion channels, it binds to the ligand binding site and activates the channel . This activation leads to an increase in intracellular calcium levels, which can affect various cellular processes.
Biochemical Pathways
Cyclo(Tyr-Leu) has been found to influence several biochemical pathways. In a study on the symbiotic bacterium of Hypsizygus marmoreus, it was found that Cyclo(Tyr-Leu) could mediate the carbohydrate and amino acid metabolism of H. marmoreus by influencing the pentose phosphate pathway (PPP) to increase the energy supply for the growth and development of the mycelium .
Pharmacokinetics
Cyclic peptides in general are known for their stability and resistance to proteolytic degradation, which can enhance their bioavailability .
Result of Action
The result of Cyclo(Tyr-Leu)'s action can be seen in its various biological effects. For instance, it has been found to promote the growth of H. marmoreus, increase the number of clamp junctions, and the diameter of mycelium . It also has cytotoxic, antifungal, and anticoagulant activities .
Action Environment
The action of Cyclo(Tyr-Leu) can be influenced by environmental factors. For instance, it has been found that the production of Cyclo(Tyr-Leu) and other cyclic dipeptides by bacteria can be influenced by the conditions of the marine environment . Furthermore, it was found that the production of cyclic dipeptides, including Cyclo(Tyr-Leu), increased with fermentation time .
Biochemical Analysis
Biochemical Properties
Cyclo(Tyr-Leu) exhibits significant biological activity, participating in cellular signal transduction and receptor activation . It forms a cyclic structure between the peptide bond and the side chain, which enhances its stability and makes it less susceptible to enzymatic hydrolysis .
Cellular Effects
Cyclo(Tyr-Leu) has been reported to exhibit certain biological activities in cellular systems. It can participate in cell signaling processes and receptor activation
Molecular Mechanism
It is known to interact with various biomolecules and participate in cellular signaling processes
Temporal Effects in Laboratory Settings
Its stability due to the cyclic structure suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is known to participate in cellular signaling processes, which could involve various enzymes or cofactors
Transport and Distribution
It is known to participate in cellular signaling processes, suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its involvement in cellular signaling processes, it may be localized to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(Tyr-Leu) can be synthesized using peptide synthesis techniques. One common method involves the head-to-tail cyclization of linear peptides. This process typically uses solid-phase peptide synthesis (SPPS) where the linear peptide is first synthesized on a resin, followed by cyclization through the formation of an amide bond . The reaction conditions often include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as DMF (Dimethylformamide) .
Industrial Production Methods:Chemical Reactions Analysis
Types of Reactions: Cyclo(Tyr-Leu) undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups within the peptide bonds.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitrating agents or halogens can be used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Cyclo(Tyr-Leu) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in cell signaling and receptor activation.
Medicine: Explored for its potential antifungal, anticoagulant, and cytotoxic activities.
Industry: Utilized in the development of biopesticides and as a tool in protein structure research.
Comparison with Similar Compounds
- Cyclo(Pro-Tyr): Known for its role in quorum sensing.
- Cyclo(Pro-Leu): Exhibits antimicrobial properties.
- Cyclo(Tyr-Ile): Involved in signaling pathways .
Properties
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-9(2)7-12-14(19)17-13(15(20)16-12)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8H2,1-2H3,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSLUDVKWKQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345945 | |
| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82863-65-8 | |
| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the reported biological activities of Cyclo(Tyr-Leu)?
A1: Cyclo(Tyr-Leu) has been shown to possess several biological activities, including:
- Anticoagulant activity: Studies have demonstrated that Cyclo(Tyr-Leu) can prolong prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT), suggesting potential anticoagulant properties. [, ]
- Antifungal activity: Research indicates that Cyclo(Tyr-Leu) exhibits antifungal activity against certain fungal species, notably Colletotrichum gloeosporioides. []
- Growth-promoting effects on fungi: Studies on the edible mushroom Hypsizygus marmoreus revealed that Cyclo(Tyr-Leu) can act as a quorum sensing (QS) signaling molecule, potentially influencing hyphal growth and development. [, ]
Q2: How does Cyclo(Tyr-Leu) interact with Hypsizygus marmoreus as a quorum sensing molecule?
A2: While the exact mechanisms are still under investigation, research suggests that Cyclo(Tyr-Leu), produced by the symbiotic bacterium Serratia odorifera, interacts with Hypsizygus marmoreus by influencing its carbohydrate and amino acid metabolism. This interaction is thought to impact the pentose phosphate pathway (PPP), ultimately increasing energy supply for the growth and development of the mushroom's mycelium. []
Q3: What is the structural characterization of Cyclo(Tyr-Leu)?
A3: Cyclo(Tyr-Leu) is a cyclic dipeptide composed of Tyrosine and Leucine residues. While the provided abstracts do not explicitly state the molecular formula and weight, they do confirm its structure through various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR have been utilized to elucidate the structure of Cyclo(Tyr-Leu), confirming the presence and connectivity of the Tyrosine and Leucine moieties. [, , , , , ]
- Mass Spectrometry (MS): MS has been employed to confirm the molecular weight of Cyclo(Tyr-Leu). [, ]
Q4: From what natural sources has Cyclo(Tyr-Leu) been isolated?
A4: Cyclo(Tyr-Leu) has been isolated from various natural sources, including:
- Plants: Anemarrhena asphodeloides (Liliacae family) and Sparganium stoloniferum (Typhaceae family) [, , ]
- Bacteria: Serratia odorifera, a symbiotic bacterium of Hypsizygus marmoreus, and a marine bacterium NJ6-3-1 [, , ]
- Fungi: An endophytic fungus ZSU-H19 from the South China Sea []
- Actinomycetes: A marine endophytic actinomycete fang-1 []
Q5: Are there any known analogs or derivatives of Cyclo(Tyr-Leu) with biological activity?
A5: The research mentions other cyclic dipeptides with varying biological activities, suggesting potential structure-activity relationships. Some examples include:
- Cyclo(Pro-Phe), Cyclo(Pro-Tyr), Cyclo(Pro-Val), Cyclo(Pro-Leu), and Cyclo(Tyr-Ile): These cyclic dipeptides, also produced by Serratia odorifera, have been shown to act as QS signaling molecules in Hypsizygus marmoreus, with some influencing the transcription of lignin-degrading enzymes. []
- Cyclo(Phe-Phe) and Cyclo(Phe-Tyr): These cyclic dipeptides, isolated from Sparganium stoloniferum, exhibit anticoagulant activities, with Cyclo(Phe-Tyr) being the most potent among the three tested. []
Q6: What analytical techniques are commonly used to identify and quantify Cyclo(Tyr-Leu)?
A6: Researchers utilize a combination of techniques to identify and quantify Cyclo(Tyr-Leu):
- Chromatographic techniques: These include silica gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) for isolation and purification. [, , ]
- Spectroscopic techniques: 1H-NMR and 13C-NMR are used for structural confirmation, while MS is used for molecular weight determination. [, , , , , ]
Q7: What are the potential applications of Cyclo(Tyr-Leu) based on the reported research?
A7: While further research is needed, the identified activities of Cyclo(Tyr-Leu) point to potential applications in various fields:
- Medicine: Its anticoagulant properties suggest potential for development into novel anticoagulant drugs. [, ]
- Agriculture: The antifungal activity against Colletotrichum gloeosporioides could be explored for developing biocontrol agents against plant fungal diseases. []
- Mushroom cultivation: Understanding the role of Cyclo(Tyr-Leu) as a QS molecule in Hypsizygus marmoreus could lead to optimized cultivation techniques for improved yield and quality. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



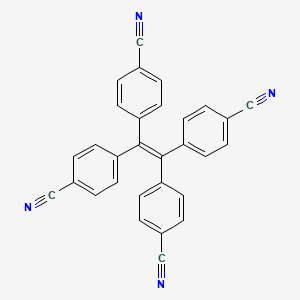

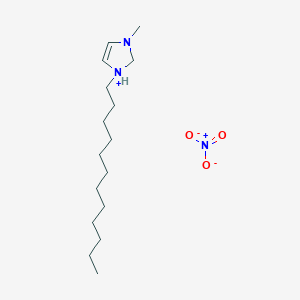

![trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3029829.png)
![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3029830.png)
